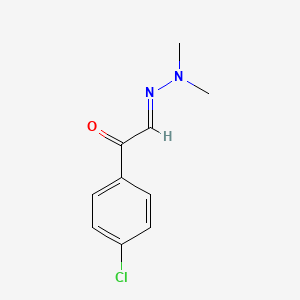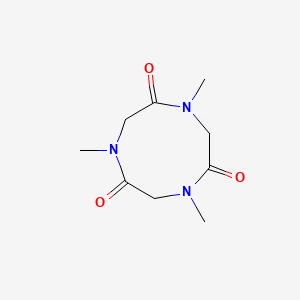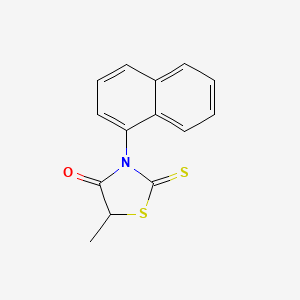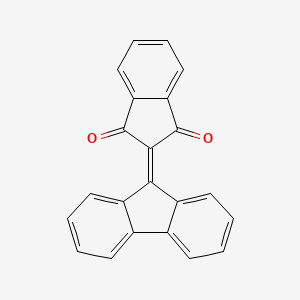
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of fluorenylidene derivatives These compounds are characterized by the presence of a fluorenylidene group attached to an indene-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 9H-fluoren-9-one with indene-1,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two starting materials. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene-indene-1,3-dione compounds .
科学的研究の応用
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
作用機序
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its fluorenylidene moiety, which can intercalate with DNA or interact with proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and other biomolecules .
類似化合物との比較
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: This compound shares the fluorenylidene group and has been studied for its antimicrobial properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Known for its fluorescent properties and potential use in biological imaging.
2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Investigated for its applications in organic semiconductors.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of the fluorenylidene and indene-1,3-dione moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13248-13-0 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-fluoren-9-ylideneindene-1,3-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20(21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
InChIキー |
DOAGMRPBBNUINB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
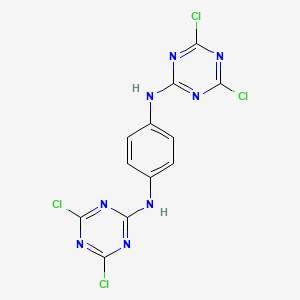
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
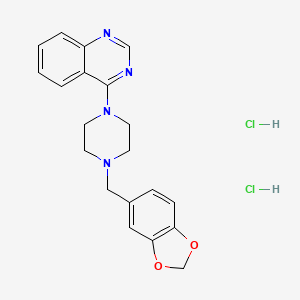
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
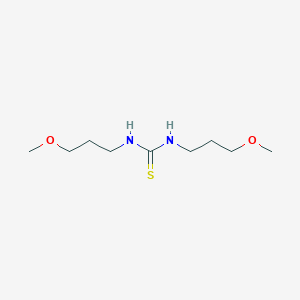
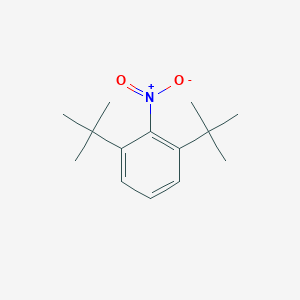
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

